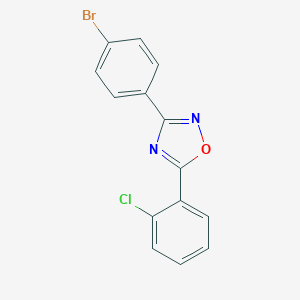

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

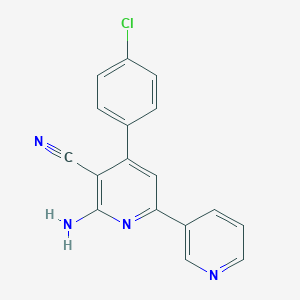

Compounds like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” would be characterized by the presence of an oxadiazole ring attached to two phenyl rings, which are substituted with bromine and chlorine atoms .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The specific reactions that “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” would depend on its molecular structure. Factors such as the presence of halogen atoms and the oxadiazole ring can influence properties like polarity, solubility, and reactivity .Applications De Recherche Scientifique

Antibacterial and Thermal Properties

A study has synthesized a series of unsymmetrical 1,3,4-oxadiazoles, including 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, to evaluate their antibacterial and thermal properties. The compounds demonstrated in vitro antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting points of these compounds were studied, highlighting their thermal properties and potential applications in various fields (Arora et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

Another research focused on the synthesis and characterization of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole. The study explores various methods for synthesizing these compounds, which could lead to potential applications in different sectors, including pharmaceuticals and materials science (Abbas et al., 2017).

Interaction with N-Substituted Chloroacetamides

Research investigating the reactions of some 5-aryl-1,3,4-oxadiazoline-2(3H)-thiones with N-alkyl- and N-arylchloroacetamides provides insights into the chemical behavior of these compounds, which can be crucial for developing new materials or drugs (Galust'yan & Ziyaev, 2002).

Insecticidal Activity and SAR

A study synthesizing a series of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings found that these compounds displayed good larvicidal activities against pests like Plutella xylostella. The study's findings contribute to the field of agriculture and pest management, offering potential for more effective insecticides (Li et al., 2013).

Apoptosis Inducers and Anticancer Agents

Research identifying 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer provides significant insights into the potential therapeutic applications of these compounds in treating cancer. The study also explores structure-activity relationships, contributing to the understanding of how these compounds can be optimized for better efficacy (Zhang et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNCACWBADCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356523 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

CAS RN |

404900-69-2 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)

![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)